molecular formula C13H15N B13807532 4-Methyl-6-phenylhex-3-enenitrile CAS No. 68555-29-3

4-Methyl-6-phenylhex-3-enenitrile

Katalognummer: B13807532
CAS-Nummer: 68555-29-3
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: XVXZMGMMEQKDRK-WUXMJOGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-6-phenylhex-3-enenitrile is an organic compound with the molecular formula C13H15N It is characterized by a nitrile group (-CN) attached to a hexene chain, which also contains a phenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenylhex-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-methyl-6-phenylhex-3-en-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding nitrile. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar dehydrating agents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-phenylhex-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 4-Methyl-6-phenylhex-3-enoic acid.

    Reduction: 4-Methyl-6-phenylhex-3-en-1-amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Methyl-6-phenylhex-3-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-6-phenylhex-3-enenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-6-phenylhex-3-en-1-ol: The alcohol precursor to the nitrile.

    4-Methyl-6-phenylhex-3-en-1-amine: The reduced form of the nitrile.

    4-Methyl-6-phenylhex-3-enoic acid: The oxidized form of the nitrile.

Uniqueness

4-Methyl-6-phenylhex-3-enenitrile is unique due to its combination of a nitrile group with a phenyl and methyl-substituted hexene chain. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

68555-29-3

Molekularformel

C13H15N

Molekulargewicht

185.26 g/mol

IUPAC-Name

(E)-4-methyl-6-phenylhex-3-enenitrile

InChI

InChI=1S/C13H15N/c1-12(6-5-11-14)9-10-13-7-3-2-4-8-13/h2-4,6-8H,5,9-10H2,1H3/b12-6+

InChI-Schlüssel

XVXZMGMMEQKDRK-WUXMJOGZSA-N

Isomerische SMILES

C/C(=C\CC#N)/CCC1=CC=CC=C1

Kanonische SMILES

CC(=CCC#N)CCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.